molecular formula C7H13NO4S B2985482 methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate CAS No. 339108-00-8

methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate

Cat. No.: B2985482
CAS No.: 339108-00-8
M. Wt: 207.24
InChI Key: UYBTZJGUQFRZFI-AATRIKPKSA-N
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Description

Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate is a complex organic compound. It contains a methyl ester group (-COOCH3), a dimethylamino group (-N(CH3)2), and a methylsulfonyl group (-SO2CH3). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor containing the prop-2-enoate backbone with reagents that would introduce the dimethylamino and methylsulfonyl groups . The exact synthetic route would depend on the available starting materials and the required reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its functional groups. The presence of the double bond in the prop-2-enoate backbone suggests the possibility of geometric isomerism .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of esters, amines, and sulfonyl groups. For example, the ester group could undergo hydrolysis or transesterification, the amine group could participate in acid-base reactions, and the sulfonyl group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. These could include its polarity, solubility, melting and boiling points, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been used for the preparation of multifunctional compounds and versatile synthons for creating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Synthesis of Pyrimidine-4(3H)-ones

  • Research demonstrates the utility of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate in the synthesis of CF3S(O)n-containing enaminones, which are precursors for the synthesis of pyrimidine-4(3H)-ones, important in various chemical processes (Sokolenko et al., 2017).

Organic Synthesis and Chemical Reactions

  • This compound and related chemicals have been explored for their roles in various organic synthesis processes and chemical reactions, including permethylation of complex carbohydrates and the synthesis of diverse heterocyclic compounds (Hakomori, 1964).

Applications in Membrane Fabrication

  • Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a bio-derived, biodegradable solvent, has been investigated for its potential in polysulfone membrane fabrication, highlighting its environmental and health benefits over traditional solvents (Dong et al., 2018).

Photocatalytic Reactions

  • Visible light photocatalytic reactions using dimethyl sulfoxide systems have been explored, where this compound serves as a source for methylsulfonylation, demonstrating its utility in synthesizing complex organic structures (Huang et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its chemical structure and the nature of its interactions with other molecules. Without specific context, it’s challenging to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it to minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as synthetic chemistry, materials science, or pharmaceuticals .

Properties

IUPAC Name

methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBTZJGUQFRZFI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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